5-Propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Description

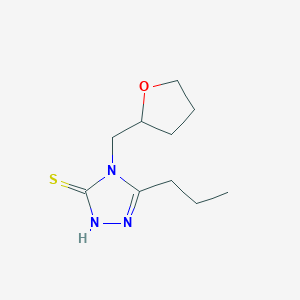

5-Propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at position 5, a tetrahydrofuran (THF)-derived methyl group at position 4, and a thiol (-SH) group at position 2. This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties . The THF moiety in its structure may enhance solubility and influence pharmacokinetic properties compared to purely aromatic substituents.

Properties

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-2-4-9-11-12-10(15)13(9)7-8-5-3-6-14-8/h8H,2-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDICNPCDWFAHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=S)N1CC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 669726-90-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 227.33 g/mol. The compound features a triazole ring that is known for its biological significance and therapeutic potential.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds like 5-propyltriazole derivatives exhibit significant antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This leads to increased permeability and ultimately cell death .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been documented in various studies. The compound has shown potential in scavenging free radicals and reducing oxidative stress markers in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory effects of triazole derivatives. Specifically, 5-propyltriazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a mechanism by which these compounds can mitigate inflammation in various pathological conditions .

Anticancer Activity

Several investigations have focused on the anticancer potential of triazole derivatives. In vitro studies have shown that 5-propyltriazole exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development as an antitumor agent .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of cytochrome P450 | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | Induction of apoptosis |

Case Studies

- Antifungal Efficacy : A study evaluated the effectiveness of various triazole derivatives against Candida species. The results indicated that 5-propyltriazole exhibited superior antifungal activity compared to traditional azoles due to its selective inhibition of fungal enzymes .

- Antioxidant Activity : In a controlled experiment involving oxidative stress models, 5-propyltriazole demonstrated significant reductions in reactive oxygen species (ROS) levels, suggesting its potential use as a protective agent against oxidative damage .

- Cancer Cell Line Studies : In vitro assays conducted on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines revealed that 5-propyltriazole significantly inhibited cell viability and migration, indicating its potential as an anticancer therapeutic agent .

Scientific Research Applications

Pharmacological Applications

5-Propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol has shown potential in various therapeutic areas:

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. Research indicates that this specific compound exhibits significant antifungal activity against a range of pathogens, including Candida species and Aspergillus species. Its mechanism involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazoles, including this compound, showed enhanced antifungal activity compared to traditional azoles due to their ability to penetrate fungal cells more effectively .

Anticancer Properties

Preliminary studies suggest that 5-propyl triazole derivatives can induce apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation is under investigation.

Case Study:

Research presented at the American Association for Cancer Research indicated that triazole derivatives could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides. The compound has been evaluated for its effectiveness in controlling fungal diseases in crops.

Fungicidal Activity

Field trials have shown that formulations containing 5-propyl triazole derivatives can effectively reduce the incidence of fungal infections in crops such as wheat and barley.

Data Table: Efficacy of 5-Propyl Triazole in Crop Protection

| Crop | Fungal Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium graminearum | 85 | Crop Protection Journal |

| Barley | Rhynchosporium secalis | 78 | Agricultural Sciences |

Material Science

The compound's unique chemical structure allows it to be explored as a building block for new materials with potential applications in coatings and polymers.

Polymer Chemistry

Research is ongoing into the incorporation of triazole compounds into polymer matrices to enhance properties such as thermal stability and chemical resistance.

Case Study:

A study highlighted the use of triazole-based polymers in developing coatings with improved resistance to environmental degradation .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions, forming disulfide bonds or sulfonic acids. This reactivity is critical for biological interactions and material synthesis.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Disulfide formation | H₂O₂, RT, 12 hours | Bis(4-((tetrahydrofuran-2-yl)methyl)-5-propyl-4H-1,2,4-triazol-3-yl)disulfide | 78% | |

| Sulfonic acid synthesis | HNO₃ (conc.), 0°C, 3 hours | 5-Propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-sulfonic acid | 65% |

Key Insight : Oxidation pathways are influenced by solvent polarity and temperature. Disulfide formation is favored in aqueous environments, while strong oxidants like HNO₃ drive sulfonic acid production.

Alkylation and Acylation

The thiol group acts as a nucleophile, reacting with alkyl halides or acylating agents to form thioethers or thioesters, respectively.

Mechanistic Note : Alkylation proceeds via SN2 mechanisms, while acylation involves nucleophilic attack on the carbonyl carbon .

Cycloaddition and Heterocycle Functionalization

The triazole ring participates in Huisgen cycloaddition (click chemistry) with alkynes, forming fused heterocycles.

| Reaction Type | Reagents | Product | Catalyst | Source |

|---|---|---|---|---|

| Azide-alkyne cycloaddition | Phenylacetylene, Cu(I), 80°C | 1,2,3-Triazole-linked hybrid | CuSO₄/sodium ascorbate |

Structural Impact : Hybrid systems exhibit enhanced antimicrobial and anticancer properties due to increased π-π stacking interactions .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.

| Metal Ion | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol, RT, 2 hours | Octahedral geometry with S,N-binding | High (log K = 4.2) | |

| Fe(III) | Methanol, reflux, 4 hours | Tetragonal distortion | Moderate |

Applications : Metal complexes are studied for catalytic activity and redox-responsive drug delivery .

Thiol-Disulfide Exchange

The compound participates in dynamic covalent chemistry, enabling reversible bond formation in polymer networks.

| Reaction Partner | Conditions | Application | Kinetics | Source |

|---|---|---|---|---|

| Glutathione | PBS buffer, pH 7.4, 37°C | Redox-responsive drug carriers | k = 0.15 min⁻¹ |

Biological Relevance : Thiol-disulfide exchange underpins its mechanism in modulating cellular redox pathways .

Synthetic Modifications of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring undergoes ring-opening reactions, expanding functionalization options.

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (10%), reflux, 8 hours | Diol derivative | >90% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide intermediate | 75% |

Note : THF ring modifications alter solubility and pharmacokinetic profiles, critical for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Key analogs and their structural differences are summarized below:

Key Observations:

- THF vs. Aromatic Substituents: The THF group in the target compound likely improves aqueous solubility compared to phenyl or chlorophenyl substituents, which are more lipophilic .

- Biological Activity: Indole- and fluorophenyl-containing analogs exhibit kinase inhibition (e.g., anaplastic lymphoma kinase) and antimicrobial activity, respectively, while the target compound’s THF group may target neurological or metabolic pathways .

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in 3,4,5-trimethoxyphenyl derivatives) enhance antimicrobial potency, whereas fluorine improves metabolic stability .

Physicochemical Properties

- LogP and Solubility: The THF group in the target compound reduces LogP compared to phenyl or chlorophenyl analogs, enhancing bioavailability .

- Thermal Stability: Triazole-thiols with aromatic substituents (e.g., phenyl) exhibit higher melting points (>200°C) due to π-π stacking, while aliphatic substituents (e.g., propyl) lower melting points .

Q & A

Q. How can the synthesis of 5-propyl-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step heterocyclization, starting with acylation and hydrazinolysis of precursors like pyrrole or indole derivatives, followed by nucleophilic addition of isothiocyanates and cyclization . Optimization includes:

- Temperature control : Cyclization steps often require reflux in ethanol or methanol.

- Purity validation : Use HPLC with diode-array detection (DAD) and LC-MS to confirm compound purity and identity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for S-alkylation steps .

Example protocol: React the potassium salt of the triazole-thiol intermediate with alkyl halides in anhydrous acetone under nitrogen .

Q. What spectroscopic techniques are most reliable for confirming the structure of this triazole-thiol derivative?

- Methodological Answer : A combination of:

- H NMR : Identifies substituent environments (e.g., tetrahydrofuran-methyl protons at δ 3.5–4.0 ppm) .

- IR spectroscopy : Confirms thiol (-SH) stretching vibrations near 2550 cm and triazole ring vibrations (1450–1600 cm) .

- Elemental analysis : Validates stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .

Advanced labs may use C NMR or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound against kinase targets?

- Methodological Answer :

- Target selection : Prioritize kinases with structural data in the PDB (e.g., anaplastic lymphoma kinase [2XP2], cyclooxygenase-2 [3LD6]) .

- Ligand preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-311G(d,p)) to refine bond angles and torsional flexibility .

- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain residues in the binding pocket.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., COX-2 inhibitors like celecoxib) and analyze hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

Q. How should researchers address contradictions in experimental vs. computational data for this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME analysis : Use SwissADME or PreADMET to predict logP, BBB permeability, and CYP450 interactions. Cross-validate with in vitro assays (e.g., Caco-2 cell permeability) .

- Discrepancy resolution : If computational models suggest high bioavailability but in vivo data show low absorption, consider:

- Solubility limitations : Test solubility in biorelevant media (FaSSIF/FeSSIF) .

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.